molecular formula C13H11ClF3N3OS B5611553 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5611553
M. Wt: 349.76 g/mol
InChI Key: SOYUHJYOWVUMRD-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide backbone, which is further substituted with a sulfanyl-linked 1-methyl-1H-imidazole moiety. The 1-methylimidazole group provides steric and electronic modulation critical for interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3OS/c1-20-5-4-18-12(20)22-7-11(21)19-10-6-8(13(15,16)17)2-3-9(10)14/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUHJYOWVUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the sulfanyl group: The imidazole derivative is then reacted with a suitable thiol compound under basic conditions.

    Attachment of the acetamide group: This step involves the reaction of the sulfanyl-imidazole intermediate with chloroacetyl chloride in the presence of a base.

    Final coupling: The chloro-substituted phenyl ring with a trifluoromethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and imidazole groups on biological systems.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The imidazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with specific amino acid residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (): The phenyl group is substituted with a single 4-chloro group instead of 2-chloro-5-(trifluoromethyl). The imidazole ring bears a phenyl substituent, increasing steric bulk compared to the target compound's methyl group.
  • N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ():

    • Fluorine substitution at the para position and a thiadiazole heterocycle.
    • Impact : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce hydrophobic interactions.

Heterocycle Modifications

  • 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (): Thiazole replaces the phenyl group in the acetamide backbone. Biological Activity: Exhibited selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) but lower apoptosis induction than cisplatin. Impact: Thiazole’s aromaticity and nitrogen positioning may enhance π-π stacking or hydrogen bonding in target proteins.
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (–11): Imidazole substituted with a sulfinyl group and pyridyl backbone.

Functional Group Additions

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide ():

    • Hydroxymethyl and 4-methoxybenzyl groups on the imidazole.
    • Impact : Hydroxymethyl may improve solubility, while the methoxybenzyl group could enhance membrane permeability.
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (): Benzothiazole core with dual trifluoromethyl groups.

Tabulated Comparison of Key Compounds

Compound Structure Phenyl Substituent Heterocycle/Backbone Notable Activity/Property Source
Target Compound 2-chloro-5-(trifluoromethyl) 1-methyl-1H-imidazole High lipophilicity, stability -
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 4-chlorophenyl 5-phenylimidazole Increased steric bulk
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide None (thiazole backbone) Thiazole IC₅₀ = 23.30 µM (A549 cells)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-fluorophenyl Pyridyl-sulfinylimidazole Chirality-enhanced selectivity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide 3-(trifluoromethyl)phenyl Benzothiazole Dual trifluoromethyl groups

Key Findings and Implications

  • Trifluoromethyl Advantage: The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group offers superior metabolic stability and lipophilicity compared to mono-halogenated analogs.
  • Heterocycle Flexibility : Replacing phenyl with thiazole () or benzothiazole () modulates activity, suggesting scaffold hopping as a viable optimization strategy.
  • Substituent Effects : Hydroxymethyl () or sulfinyl groups (–11) improve solubility or selectivity, respectively, highlighting the importance of functional group engineering.

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